molecular formula C11H19NO3S B1441840 tert-Butyl 3-(acetylthio)pyrrolidine-1-carboxylate CAS No. 371240-67-4

tert-Butyl 3-(acetylthio)pyrrolidine-1-carboxylate

Cat. No.: B1441840
CAS No.: 371240-67-4
M. Wt: 245.34 g/mol
InChI Key: KYLJPUGKGHFDOL-UHFFFAOYSA-N
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Description

tert-Butyl 3-(acetylthio)pyrrolidine-1-carboxylate is an organic compound that features a pyrrolidine ring substituted with an acetylthio group and a tert-butyl ester

Preparation Methods

The synthesis of tert-Butyl 3-(acetylthio)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with acetylthio reagents under controlled conditions. One common method includes the use of iso-butoxycarbonyl chloride via the mixed anhydride method. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity and yield.

Chemical Reactions Analysis

tert-Butyl 3-(acetylthio)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the acetylthio group to a thiol or a sulfide using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The acetylthio group can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.

Scientific Research Applications

tert-Butyl 3-(acetylthio)pyrrolidine-1-carboxylate has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the synthesis of compounds with therapeutic properties.

    Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(acetylthio)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylthio group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. The tert-butyl ester group provides steric hindrance, influencing the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

tert-Butyl 3-(acetylthio)pyrrolidine-1-carboxylate can be compared with other similar compounds, such as:

    tert-Butyl 2-(phenylthio)carbonylpyrrolidine-1-carboxylate: This compound features a phenylthio group instead of an acetylthio group, leading to different reactivity and applications.

    tert-Butyl 3-hydroxypiperidine-1-carboxylate:

The unique combination of the acetylthio group and the tert-butyl ester in this compound provides distinct reactivity and versatility, making it valuable for various scientific and industrial applications.

Biological Activity

tert-Butyl 3-(acetylthio)pyrrolidine-1-carboxylate is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by the presence of a tert-butyl group, an acetylthio moiety, and a pyrrolidine ring, which contribute to its reactivity and interaction with biological targets.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The acetylthio group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. The steric hindrance provided by the tert-butyl ester group influences the compound’s binding affinity and selectivity towards various molecular targets.

Biological Activities

Research indicates that derivatives of this compound exhibit a range of biological activities, including:

  • Enzyme Inhibition : The compound has shown potential in inhibiting various enzymes, which can be crucial in therapeutic applications.
  • Receptor Binding : It may interact with specific receptors, altering physiological responses.

Enzyme Inhibition Studies

A study investigating the inhibition of influenza virus neuraminidase by similar compounds found that structural modifications, such as the incorporation of an acetylthio group, enhance inhibitory potency. The mechanism involved competitive inhibition, where the compound binds to the active site of the enzyme, preventing substrate access .

Molecular Docking Studies

Molecular docking simulations have predicted that this compound can effectively bind to various biological macromolecules. These studies suggest that the compound may interact with targets involved in metabolic pathways, enhancing its therapeutic potential.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesBiological Activity
N-acetylcysteineContains a thiol groupAntioxidant, mucolytic
Pyrrolidine-1-carboxylic acidLacks tert-butyl and acetylthio groupsPotential neuroprotective
S-acetylcysteineSimilar thiol functionalityAntioxidant, hepatoprotective

The unique combination of functional groups in this compound may confer distinct biological properties not observed in these other compounds.

Properties

IUPAC Name

tert-butyl 3-acetylsulfanylpyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3S/c1-8(13)16-9-5-6-12(7-9)10(14)15-11(2,3)4/h9H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYLJPUGKGHFDOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SC1CCN(C1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801196533
Record name 1,1-Dimethylethyl 3-(acetylthio)-1-pyrrolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801196533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

371240-67-4
Record name 1,1-Dimethylethyl 3-(acetylthio)-1-pyrrolidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=371240-67-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 3-(acetylthio)-1-pyrrolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801196533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a 0° C. solution of triphenylphosphine (2.1 g, 8 mmol) in THF (14 ml) was added dropwise (15 minutes) diisopropylazodicarboxylate (1.55 ml, 8 mmol). After 30 minutes stirring at 0° C., a solution containing (RS)-3-hydroxy-pyrrolidine-1-carboxylic acid tert-butyl ester (1 g, 5.34 mmol) and thioacetic acid (0.57 ml, 8 mmol) in THF (7 ml) was added dropwise. The reaction mixture was stirred 30 minutes at 0° C., 45 minutes at room temperature and concentrated. The residue was chromatographed over silica gel (hexane-ethylacetate 9:1 then 8:2 then 1:1) to provide (RS)-3-acetylsulfanyl-pyrrolidine-1-carboxylic acid tert-butyl ester (1.4 g, 100%) as a slightly yellow oil, MS: m/e=246.3 (M+H+).
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
1.55 mL
Type
reactant
Reaction Step One
Name
Quantity
14 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
0.57 mL
Type
reactant
Reaction Step Two
Name
Quantity
7 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Potassium carbonate (4.42 g, 31.96 mmol) was suspended in dry MeOH (20 mL) and thioacetic acid (2.28 g, 29.96 mmol) was added. The mixture was stirred vigorously for 10 mins, concentrated and diluted in dry DMF (30 mL). tert-Butyl 3-[(methylsulfonyl)oxy]pyrrolidine-1-carboxylate (2.65 g, 9.99 mmol) dissolved in dry DMF (20 mL) was added and the reaction mixture was heated to 60° C. for 3.5 h. The reaction mixture was diluted with water (350 mL) and extracted with EtOAc (2×150 mL) The organic phases were dried with MgSO4, filtered and evaporated. The crude product was purified using Biotage Horizon HPFC system (25+M column, isocratic run heptane/EtOAc (60:40)) affording the title compound (0.592 g, 24.2%) (the product is a mixture of cis and trans isomers). 1H NMR (500 MHz, CDCl3): δ 1.41 (d, 18H), 1.66 (d, 1H), 1.74-1.86 (m, 2H), 2.20-2.26 (m, 2H), 2.29 (s, 3H), 3.10-3.26 (m, 2H), 3.30-3.43 (m, 4H), 3.46-3.54 (m, 1H), 3.66-3.74 (m, 2H); 13C NMR (125 MHz, CDCl3): δ 28.68, 30.82, 31.25, 32.34, 36.16, 41.09, 44.88, 51.60, 55.37, 79.67, 154.43; Mass Spectrum: M+H+ 241.
Quantity
4.42 g
Type
reactant
Reaction Step One
Quantity
2.28 g
Type
reactant
Reaction Step Two
Quantity
2.65 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four
Name
Quantity
350 mL
Type
solvent
Reaction Step Five
Yield
24.2%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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